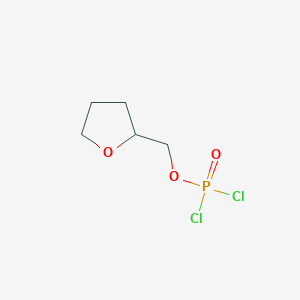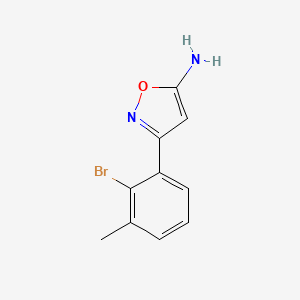
2,4-Difluoro-6-methoxybenzoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Difluoro-6-methoxybenzoyl chloride is an organic compound with the molecular formula C8H5ClF2O2. It is a derivative of benzoyl chloride, where the benzene ring is substituted with two fluorine atoms at positions 2 and 4, and a methoxy group at position 6. This compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its reactivity and functional groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Difluoro-6-methoxybenzoyl chloride typically involves the chlorination of 2,4-difluoro-6-methoxybenzoic acid. The reaction is carried out using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 as chlorinating agents. The reaction is usually performed under reflux conditions to ensure complete conversion of the carboxylic acid to the corresponding acyl chloride .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and efficient distillation systems to purify the final product. The reaction conditions are optimized to maximize yield and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Difluoro-6-methoxybenzoyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Hydrolysis: In the presence of water, it hydrolyzes to form 2,4-difluoro-6-methoxybenzoic acid.
Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild conditions.
Hydrolysis: Typically carried out in aqueous or alcoholic solutions.
Reduction: Requires strong reducing agents and anhydrous conditions.
Major Products Formed
Amides and Esters: Formed through nucleophilic substitution reactions.
2,4-Difluoro-6-methoxybenzoic Acid: Formed through hydrolysis.
2,4-Difluoro-6-methoxybenzyl Alcohol: Formed through reduction.
Wissenschaftliche Forschungsanwendungen
2,4-Difluoro-6-methoxybenzoyl chloride is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the development of enzyme inhibitors and other bioactive compounds.
Medicine: As a precursor in the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: In the production of agrochemicals and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 2,4-Difluoro-6-methoxybenzoyl chloride is primarily based on its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, which can modify the structure and function of target molecules. This reactivity is exploited in the synthesis of various bioactive compounds, where it acts as a key intermediate .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,4-Difluoro-3-methoxybenzoyl chloride
- 2,3-Difluoro-6-methoxybenzoyl chloride
- 2,4,5-Trifluoro-3-methoxybenzoyl chloride
Uniqueness
2,4-Difluoro-6-methoxybenzoyl chloride is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of two fluorine atoms and a methoxy group on the benzene ring influences its electronic properties, making it a valuable intermediate in the synthesis of various specialized compounds .
Eigenschaften
CAS-Nummer |
1803729-24-9 |
|---|---|
Molekularformel |
C8H5ClF2O2 |
Molekulargewicht |
206.57 g/mol |
IUPAC-Name |
2,4-difluoro-6-methoxybenzoyl chloride |
InChI |
InChI=1S/C8H5ClF2O2/c1-13-6-3-4(10)2-5(11)7(6)8(9)12/h2-3H,1H3 |
InChI-Schlüssel |
TYZRQZADLJBGCJ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=CC(=C1)F)F)C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Boc-4-[3-(4-nitro-1-pyrazolyl)propyl]piperazine](/img/structure/B13700053.png)
![Methyl 3-[4-(Benzyloxy)phenyl]-5-methylisoxazole-4-carboxylate](/img/structure/B13700057.png)
![2-Amino-5-[4-(trifluoromethoxy)benzyl]-1,3,4-thiadiazole](/img/structure/B13700060.png)




![9-[3-(4-Chloro-6-phenyl-[1,3,5]triazin-2-yl)-phenyl]-9H-carbazole](/img/structure/B13700087.png)



![N-[3-(Benzylamino)-1-(3-nitrophenyl)-3-oxo-1-propen-2-yl]-4-(tert-butyl)benzamide](/img/structure/B13700123.png)

